4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide
Description
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a chloro-substituted benzene ring, and a methoxyphenyl group
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-17-8-6-16(7-9-17)23-30(26,27)18-10-11-20(19(22)14-18)29-15-21(25)24-12-4-2-3-5-13-24/h6-11,14,23H,2-5,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBFJHLAJDYMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-hydroxybenzenesulfonamide with 4-methoxyphenyl isocyanate to form an intermediate, which is then reacted with 2-(azepan-1-yl)-2-oxoethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile
- 4-{[2-(azepan-1-yl)-2-oxoethyl]amino}benzonitrile
- Benzene sulfonamide pyrazole thio-oxadiazole hybrid
Uniqueness
Compared to similar compounds, 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
